![molecular formula C19H15ClFNO3S2 B2558872 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1448026-91-2](/img/structure/B2558872.png)

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

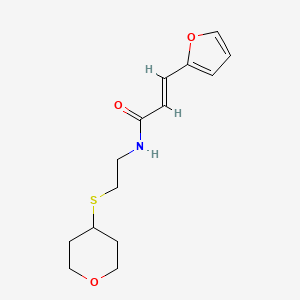

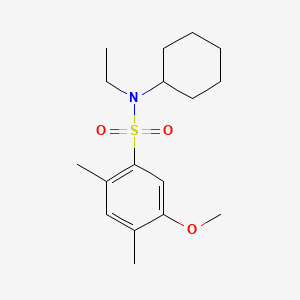

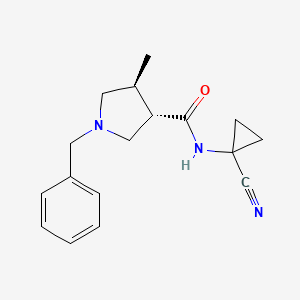

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 5-fluorobenzo[b]thiophen-2-yl group through a methanone linkage .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfonyl linkage, and a methanone linkage. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

Formulation Development

Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds, which could be relevant to compounds like "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone". Such formulations can achieve higher plasma concentrations in vivo, improving dose proportionality and potentially enhancing the efficacy of compounds for toxicological and early clinical evaluations (Burton et al., 2012).

Synthesis of Novel Compounds

Researchers have focused on the synthesis of novel compounds involving pyrrolidin-1-yl methanone derivatives. These compounds have been evaluated for their anticonvulsant activities and their potential as sodium channel blockers, which could be of interest for therapeutic applications in neurological disorders (Malik & Khan, 2014).

Exploration of Biological Activities

Several studies have synthesized N-phenylpyrazolyl aryl methanones derivatives, including those with arylsulfonyl groups, and evaluated their herbicidal and insecticidal activities. This indicates a broader application of such compounds in agricultural and pest control areas (Wang et al., 2015).

Material Science and Polymer Research

Research in material science has also utilized similar compounds for the synthesis of new polymers and materials. For example, sulfonated polybenzimidazoles containing phenyl phthalazinone groups have been developed for applications in proton exchange membranes, demonstrating the compound's relevance in energy and materials science (Liu et al., 2014).

Mechanism of Action

Pyrrolidine Ring

The pyrrolidine ring is a common feature in many biologically active compounds . It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring have been used in drug discovery for the treatment of various human diseases .

Indole Derivatives

The compound also seems to contain an indole derivative structure. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO3S2/c20-13-1-4-15(5-2-13)27(24,25)16-7-8-22(11-16)19(23)18-10-12-9-14(21)3-6-17(12)26-18/h1-6,9-10,16H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYZSXXXCOPFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)